Cas no 896034-82-5 (8-ethoxy-7'-(2-methylprop-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione)

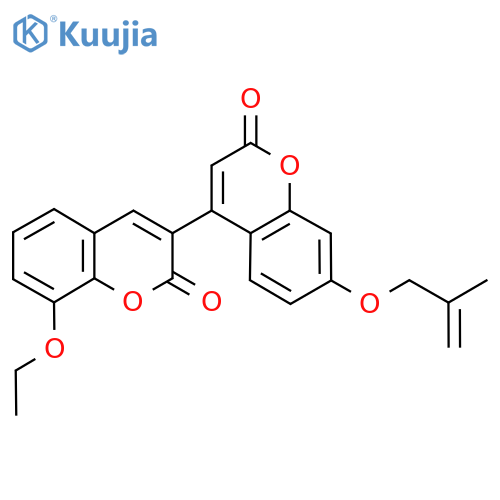

896034-82-5 structure

商品名:8-ethoxy-7'-(2-methylprop-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione

8-ethoxy-7'-(2-methylprop-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione 化学的及び物理的性質

名前と識別子

-

- 8-ethoxy-7'-(2-methylprop-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione

- 896034-82-5

- 8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione

- AKOS002288897

- F1861-0194

- 8-ethoxy-3-[7-(2-methylprop-2-enoxy)-2-oxochromen-4-yl]chromen-2-one

- 8-ethoxy-7'-((2-methylallyl)oxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione

-

- インチ: 1S/C24H20O6/c1-4-27-20-7-5-6-15-10-19(24(26)30-23(15)20)18-12-22(25)29-21-11-16(8-9-17(18)21)28-13-14(2)3/h5-12H,2,4,13H2,1,3H3

- InChIKey: LTQGCEOUSUNGRN-UHFFFAOYSA-N

- ほほえんだ: O1C(C(=CC2C=CC=C(C1=2)OCC)C1=CC(=O)OC2C=C(C=CC1=2)OCC(=C)C)=O

計算された属性

- せいみつぶんしりょう: 404.12598835g/mol

- どういたいしつりょう: 404.12598835g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 30

- 回転可能化学結合数: 6

- 複雑さ: 766

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 71.1Ų

8-ethoxy-7'-(2-methylprop-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1861-0194-20μmol |

8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione |

896034-82-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1861-0194-50mg |

8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione |

896034-82-5 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1861-0194-1mg |

8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione |

896034-82-5 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1861-0194-20mg |

8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione |

896034-82-5 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1861-0194-5mg |

8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione |

896034-82-5 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1861-0194-40mg |

8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione |

896034-82-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1861-0194-100mg |

8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione |

896034-82-5 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1861-0194-30mg |

8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione |

896034-82-5 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1861-0194-5μmol |

8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione |

896034-82-5 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1861-0194-2μmol |

8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione |

896034-82-5 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

8-ethoxy-7'-(2-methylprop-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

896034-82-5 (8-ethoxy-7'-(2-methylprop-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione) 関連製品

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量